![molecular formula C15H16O3 B13187130 methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate](/img/structure/B13187130.png)
methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle the specific requirements of the synthesis process. This includes maintaining the necessary reaction conditions and ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate include other chromene derivatives and related cyclic compounds .
Uniqueness
What sets this compound apart is its specific structure and the unique properties it imparts. This makes it valuable for certain research applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C15H16O3 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
methyl 7,8,9,10-tetrahydro-3H-benzo[f]chromene-5-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-17-15(16)13-9-10-5-2-3-6-11(10)12-7-4-8-18-14(12)13/h4,7,9H,2-3,5-6,8H2,1H3 |
InChI-Schlüssel |
FOEITKDYWFQUIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=C3CCCCC3=C1)C=CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


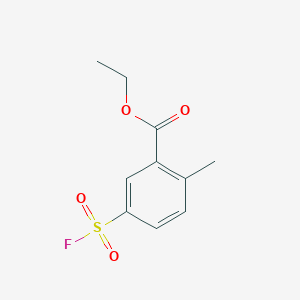

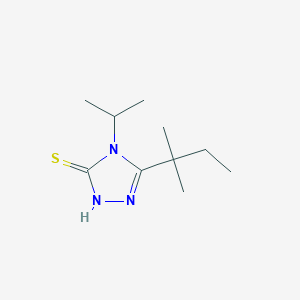
![Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)
![Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13187076.png)

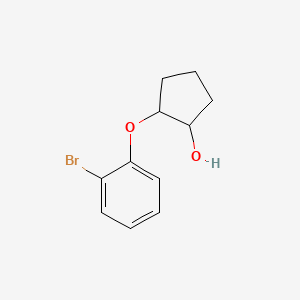
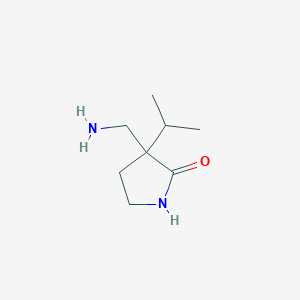
![7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187089.png)

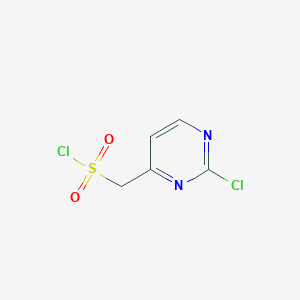
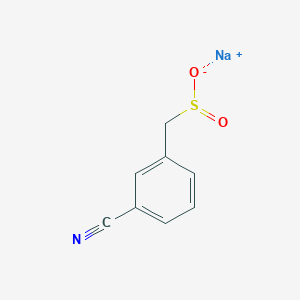
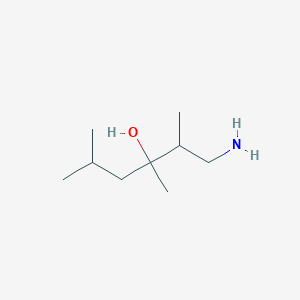
![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate](/img/structure/B13187123.png)
